For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: Structure, Properties, and Applications in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, a heterobifunctional linker incorporating a cyanine (B1664457) 5 (Cy5) fluorophore. This molecule is of significant interest in biomedical research and drug development due to its utility in fluorescently labeling biomolecules and its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).
Core Compound Structure and Properties
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a specialized chemical reagent that integrates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, a maleimide-functionalized polyethylene glycol (PEG3-Mal) chain, and a Cy5 fluorescent dye. The PEG chains enhance the molecule's aqueous solubility and provide a flexible spacer arm, while the maleimide (B117702) group offers a reactive handle for covalent conjugation to thiol-containing molecules. The embedded Cy5 dye allows for sensitive and specific detection in the far-red region of the spectrum.
The chemical structure consists of a central Cy5 core to which a PEG4 chain is attached to one of the indole (B1671886) nitrogens and a PEG3-maleimide chain to the other. This arrangement provides a balance of hydrophilicity and reactivity.
Physicochemical and Spectral Properties
The key quantitative properties of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₆₇ClN₄O₁₀ | [1][2] |
| Molecular Weight | 907.6 g/mol | [1][2] |
| Purity | ≥90-98% | [1] |
| Appearance | Blue solid | |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
| Excitation Maximum (λex) | 646 - 649 nm | [1][2] |
| Emission Maximum (λem) | 662 - 667 nm | [1][2] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Storage Conditions | -20°C, protected from light | [1][2] |
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 makes it a versatile tool for a range of applications in life sciences and pharmaceutical research.
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules, such as proteins, peptides, and antibodies that have cysteine residues.[1][3][4] The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] This covalent linkage allows for the permanent attachment of the Cy5 dye, enabling the visualization and tracking of the labeled biomolecule in various assays, including:
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Fluorescence microscopy
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Flow cytometry
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Immunofluorescence assays
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Western blotting
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Enzyme-linked immunosorbent assays (ELISA)
The hydrophilic PEG linkers improve the water solubility of the resulting conjugate and can help to reduce non-specific binding and aggregation.[1][2]
PROTAC Development
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is also utilized as a PEG-based linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] In this context, one end of the linker (e.g., the m-PEG4 end, after modification) can be attached to a ligand that binds the target protein, while the other end (the maleimide group) can be used to conjugate a ligand for an E3 ligase. The PEG chains provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The incorporated Cy5 dye can be used to study the cellular uptake, distribution, and target engagement of the PROTAC.
Experimental Protocols
The following section provides a detailed, generalized protocol for the labeling of a thiol-containing protein with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5.
Materials and Reagents
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N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
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Protein or other thiol-containing biomolecule
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Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
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(Optional) Disulfide reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
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Purification column (e.g., size-exclusion chromatography, gel filtration)
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Spectrophotometer
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 involves preparation of the protein and dye, the conjugation reaction, and purification of the final conjugate.
Caption: A flowchart illustrating the key steps in labeling a protein with a maleimide-functionalized Cy5 dye.
Detailed Protocol Steps
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Preparation of Protein Solution :
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Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[1][3][4] A typical protein concentration is between 1-10 mg/mL.[1][4]
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Buffers should be free of thiol-containing reagents.
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To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the solution. This is crucial to prevent re-oxidation of thiols to disulfides.[1][4]
-
-
(Optional) Reduction of Disulfide Bonds :
-
If the protein contains intramolecular disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[1][7]
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Incubate the mixture for 20-30 minutes at room temperature.[3][7] TCEP is recommended as it does not need to be removed prior to the conjugation reaction.
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-
Preparation of Dye Stock Solution :
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Conjugation Reaction :
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Purification of the Labeled Protein :
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Determination of the Degree of Labeling (DOL) :
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The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5).
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The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.[7]
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Conceptual Role in PROTAC Synthesis
The diagram below illustrates the general structure of a PROTAC and the role of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 as a fluorescent linker.
Caption: A diagram showing the components of a PROTAC, highlighting the role of the fluorescent PEG linker.
Conclusion
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a reactive maleimide group, hydrophilic PEG spacers, and a sensitive Cy5 fluorophore, enables a broad range of applications from the fluorescent labeling of biomolecules to the construction of sophisticated drug candidates like PROTACs. The experimental protocols provided herein offer a robust starting point for the successful implementation of this reagent in various research and development workflows.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5_新研博美 [xinyanbm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
